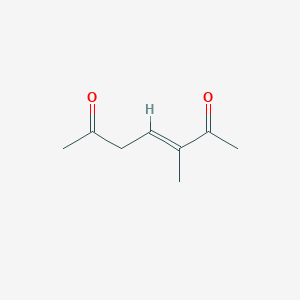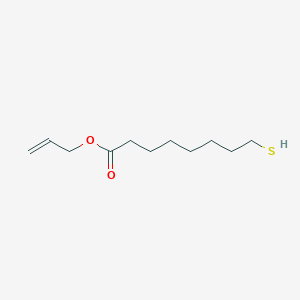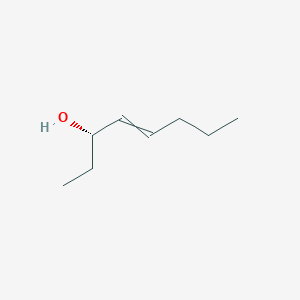
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid is an organic compound with a complex structure that includes a chlorinated benzene ring, a naphthalene moiety, and a carbamoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid typically involves the condensation of 4-chlorobenzoic acid with 2-naphthylamine in the presence of a coupling agent. One common method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of reusable catalysts and mild reaction conditions, are likely to be employed to ensure sustainability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Condensation Reactions: The carbamoylamino group can participate in condensation reactions with other carboxylic acids or amines.
Common Reagents and Conditions
Lewis Acids: Used as catalysts in condensation reactions.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while condensation reactions can produce different benzamide derivatives .
Aplicaciones Científicas De Investigación
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on microbial communities and plant-microbiome interactions.
Medicine: Investigated for its potential as a small molecule inhibitor in various biological pathways.
Industry: Utilized in the production of pharmaceuticals, paper, and plastic products.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of TMEM206-mediated currents, which are involved in acid-induced cell death in colorectal cancer cells . The compound’s inhibitory effects are mediated through its binding to the TMEM206 channel, thereby blocking chloride ion flux.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: Another compound with a similar structure and inhibitory properties.
4-chloro-2-(1-naphthyloxyacetamido)benzoic acid:
Uniqueness
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a small molecule inhibitor in specific pathways sets it apart from other similar compounds.
Propiedades
Número CAS |
639010-14-3 |
|---|---|
Fórmula molecular |
C18H13ClN2O3 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-6-8-15(17(22)23)16(10-13)21-18(24)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,22,23)(H2,20,21,24) |
Clave InChI |
ODWUYZAAMNLBKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)


![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

